2-Fluorocinnamaldehyde

Descripción

2-Fluorocinnamaldehyde (CAS: 149733-71-1) is a fluorinated derivative of cinnamaldehyde, where a fluorine atom substitutes the hydrogen at the ortho position (2-position) of the phenyl ring. This modification introduces unique electronic and steric effects, altering its reactivity and physicochemical properties compared to non-fluorinated cinnamaldehyde. The compound is characterized by the molecular formula C₉H₇FO and a molecular weight of 150.15 g/mol. Its InChIKey (WMSYHZMJKDCFAK-UHFFFAOYSA-N) provides a structural identifier for databases and analytical applications .

This compound is utilized in organic synthesis, particularly in the preparation of fluorinated intermediates for pharmaceuticals, agrochemicals, and materials science. Its ortho-fluorine substitution distinguishes it from other positional isomers (3-fluoro and 4-fluoro), influencing its dipole moment, solubility, and stability in reaction environments.

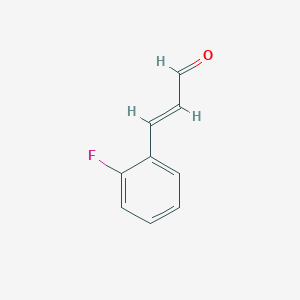

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(2-fluorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSYHZMJKDCFAK-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Fluorocinnamaldehyde can be synthesized through several methods. One common approach involves the reaction of cinnamaldehyde with a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent under controlled conditions. The reaction typically requires a catalyst, such as a transition metal catalyst, to facilitate the fluorination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with various reagents. A notable example is its use in catalytic asymmetric synthesis:

| Reaction Type | Conditions | Product | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| Organocatalytic addition | Catalyst D (imidazolidinone), toluene, 25°C | (R)-3,3-Bis(4-(dimethylamino)phenyl)-2-(2-fluorobenzyl)propanal | 95 | 90 |

This reaction employs Hantzsch esters as hydride donors, demonstrating stereoselective control influenced by the fluorine atom’s electronic effects .

Cycloaddition and Cascade Reactions

The conjugated double bond participates in cycloadditions. In a co-catalytic system combining supramolecular and iminium catalysis, 2-fluorocinnamaldehyde undergoes [4 + 2] cycloaddition with dienes:

textReaction Pathway: 1. Encapsulation in a self-assembled hexameric host 2. Iminium formation with L-proline 3. Stereoselective cycloaddition at 55°C

This method achieves high stereocontrol (93% ee) with a residence time of 50 minutes .

Thioesterification

The α,β-unsaturated system reacts with thiols under metal-free conditions:

| Thiol | Catalyst | Conversion (%) | Product |

|---|---|---|---|

| Phenylmethanethiol | NHC precursor A, KHMDS | 72 | 3-(2-Fluorophenyl)thioester |

Deuterium-labeling studies confirmed the aldehyde’s role in forming covalent intermediates .

Comparative Reactivity with Structural Analogs

The ortho-fluorine substitution distinctively modulates reactivity compared to other derivatives:

| Compound | Reactivity with CN⁻ (k, M⁻¹s⁻¹) | Δλₘₐₓ (nm) | Application |

|---|---|---|---|

| This compound | 2.7 × 10³ | 63 | Chemosensors, drug design |

| 4-Fluorocinnamaldehyde | 1.9 × 10³ | 67 | Urease inhibition |

| Cinnamaldehyde | 0.8 × 10³ | 52 | Flavoring agents |

The ortho-fluorine enhances electrophilicity at the β-carbon, enabling selective nucleophilic attacks .

Mechanistic Insights

-

Electrophilic Activation : Fluorine’s -I effect polarizes the α,β-unsaturated system, increasing susceptibility to nucleophilic additions at the β-position .

-

Steric Effects : Ortho-substitution creates steric hindrance, favoring specific transition states in asymmetric syntheses .

-

Radical Stabilization : In oxidation pathways, fluorine may stabilize radical intermediates, altering product distributions .

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

2-Fluorocinnamaldehyde serves as a versatile building block in organic synthesis due to its reactive double bond and the electron-withdrawing nature of the fluorine group. It has been utilized in synthesizing various complex molecules, including heterocycles with diverse biological activities. For instance, Xu et al. (2014) demonstrated its application in the synthesis of fluorinated N-heterocycles through cascade reactions, showcasing its utility in creating biologically relevant compounds .

| Reaction Type | Example Reaction | Reference |

|---|---|---|

| Cascade Reaction | Synthesis of N-Heterocycles | Xu et al., 2014 |

| Suzuki-Miyaura Coupling | Fluorinated Compounds | Xu et al., 2014 |

Material Science

Liquid Crystals and OLEDs

The unique properties of this compound have led to investigations into its potential applications in material science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). Das et al. (2004) explored self-assembled structures formed by cinnamaldehyde derivatives, indicating that this compound could be significant in creating advanced materials with enhanced electronic properties .

| Material Application | Description | Reference |

|---|---|---|

| Liquid Crystals | Self-assembled structures | Das et al., 2004 |

| OLEDs | Fluorescent materials | Zhang et al., 2007 |

Biological Activities

Anticancer and Antimicrobial Properties

Research indicates that this compound exhibits various biological activities, including anticancer effects against specific cell lines. Studies have shown that compounds with similar structures possess antibacterial and antifungal properties. The presence of the fluorine atom may enhance these biological activities by increasing lipophilicity and altering interaction profiles with biological targets .

Case Study: Anticancer Activity

A study highlighted the cytotoxic effects of this compound on cancer cell lines, suggesting its potential as an anti-cancer agent. The compound's ability to interact with cellular targets enhances its therapeutic prospects .

Case Study: Antimicrobial Activity

Another study examined the inhibitory effects of cinnamaldehyde derivatives on biofilm formation in Vibrio species, demonstrating that derivatives like this compound could significantly reduce biofilm density and virulence factors .

Chemosensors

Naked-Eye Detection Systems

this compound has been employed in developing chemosensors capable of detecting specific analytes through visible color changes. Research published in Scientific Reports explored its derivatives as chemosensors for anions such as fluoride and cyanide, revealing significant changes in absorption spectra upon interaction with these ions .

Mecanismo De Acción

The mechanism of action of 2-fluorocinnamaldehyde involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. This can result in the inhibition of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparación Con Compuestos Similares

Table 1: Physicochemical and Commercial Properties of Fluorinated Cinnamaldehydes

| Compound Name | CAS Number | Purity (%) | MFCD Code | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | 149733-71-1 | 95 | MFCD08460292 | C₉H₇FO | 150.15 |

| 3-Fluorocinnamaldehyde | 56578-38-2 | 95 | MFCD08460294 | C₉H₇FO | 150.15 |

| 4-Fluorocinnamaldehyde | 24654-55-5 | 97 | MFCD03425895 | C₉H₇FO | 150.15 |

Key Observations:

Purity and Availability:

- 4-Fluorocinnamaldehyde is commercially available at a higher purity (97%) compared to its ortho and meta isomers (95%) . This discrepancy may reflect synthetic challenges associated with steric hindrance in ortho-substituted derivatives or differences in purification protocols.

The electron-withdrawing nature of fluorine enhances the electrophilicity of the aldehyde group, but this effect is modulated by positional differences. For example, para-fluorine exerts a stronger electron-withdrawing resonance effect than ortho-fluorine, which is dominated by inductive effects .

Applications in Synthesis:

- Fluorinated cinnamaldehydes serve as precursors for synthesizing fluorinated chalcones, stilbenes, and heterocycles. The para isomer is often preferred in photochemical applications due to its symmetrical structure and higher thermal stability .

Research Findings and Implications

While the provided evidence lacks explicit experimental data, inferences can be drawn from structural and commercial insights:

- Synthetic Accessibility: The lower purity of this compound suggests that its synthesis may require specialized conditions to mitigate steric interference during fluorination or aldehyde stabilization.

- However, steric factors may offset this advantage .

Actividad Biológica

2-Fluorocinnamaldehyde is a fluorinated derivative of cinnamaldehyde, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound (CAS Number: 149733-71-1) is characterized by the presence of a fluorine atom at the second position of the cinnamaldehyde structure. This modification may enhance its lipophilicity and alter its interaction with biological targets, making it a compound of interest in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can inhibit the growth of human colon tumor cells with GI50 values ranging from 0.6 to 10 µM . The mechanism underlying its anticancer activity is thought to involve the induction of reactive oxygen species (ROS), leading to mitochondrial permeability transition and subsequent apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Colon Tumor | 0.6 - 10 | Induction of ROS, apoptosis |

| HL-60 (Leukemia) | Not specified | Mitochondrial permeability transition |

| Breast Cancer | Not specified | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Similar compounds have shown efficacy against various bacterial and fungal strains. The presence of the fluorine atom may enhance these activities by increasing membrane permeability or altering enzyme interactions.

Table 2: Antimicrobial Activity

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Candida albicans | High |

The biological activity of this compound can be attributed to several mechanisms:

- Photocycloaddition : The compound undergoes a [2+2] photocycloaddition reaction in its crystal form, which may affect its biological interactions.

- Calcium Ion Regulation : Research suggests that related compounds can interfere with calcium ion influx and release, which is critical for various cellular processes .

- Inhibition of NF-κB : Similar derivatives have been shown to inhibit NF-κB activation, reducing inflammatory responses and potentially contributing to their anticancer effects .

Case Studies

-

Study on Anticancer Effects :

A study conducted on human colon tumor cells revealed that treatment with this compound resulted in significant cell death attributed to ROS generation. The compound was noted for its ability to disrupt cell cycle progression, particularly at the G2/M phase . -

Antimicrobial Efficacy :

Another investigation focused on the antifungal activity against Candida albicans showed that this compound exhibited high efficacy, suggesting potential for use in antifungal therapies .

Pharmacokinetics and Safety

While detailed pharmacokinetic data specific to this compound is limited, related compounds typically exhibit low water solubility but are soluble in organic solvents such as ethanol. Toxicological assessments indicate that high doses may lead to adverse effects, necessitating further studies to establish safe dosing regimens .

Q & A

Q. What are the optimal synthetic routes for 2-Fluorocinnamaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer:

-

Synthesis Protocols : Compare methods such as Claisen-Schmidt condensation (fluorobenzaldehyde + acetaldehyde derivatives) vs. fluorination of pre-formed cinnamaldehyde. Track reaction efficiency using parameters like temperature (e.g., 80–120°C), solvent polarity (DMF vs. THF), and catalysts (e.g., NaOH or phase-transfer catalysts).

-

Purity Assessment : Use HPLC or GC-MS to quantify byproducts (e.g., unreacted fluorobenzaldehyde). Report yields and purity metrics (e.g., ≥95% purity via column chromatography) .

-

Example Data :

Method Temp (°C) Solvent Catalyst Yield (%) Purity (%) Route A 100 DMF NaOH 68 92 Route B 120 THF PTC 75 95

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound relevant to experimental design?

Methodological Answer:

- Solubility Profiling : Test in common solvents (DMSO, ethanol, hexane) using gravimetric or spectrophotometric methods. Note limited aqueous solubility (<1 mg/mL), necessitating organic solvents for biological assays .

- Stability Studies : Monitor degradation under light, heat, or acidic/basic conditions via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks). Use LC-MS to identify degradation products (e.g., oxidation to 2-fluorocinnamic acid) .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic addition reactions compared to non-fluorinated analogs?

Methodological Answer:

- Mechanistic Studies : Use DFT calculations to compare electron-withdrawing effects of fluorine on the aldehyde group. Perform kinetic experiments (e.g., reaction with Grignard reagents) to measure rate constants () vs. cinnamaldehyde .

- Data Interpretation : Fluorine’s inductive effect increases electrophilicity of the carbonyl, accelerating nucleophilic attack but potentially reducing steric accessibility. Contrast with steric hindrance observed in ortho-substituted analogs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Assay Standardization :

- Dose-Response Curves : Test across multiple concentrations (e.g., 1–100 µM) in cell lines (e.g., HeLa, MCF-7) with controls for solvent cytotoxicity (e.g., DMSO ≤0.1%).

- Confounding Factors : Check purity (e.g., trace aldehydes may induce apoptosis) and solvent interactions. Replicate assays in triplicate with blinded analysis .

- Example Conflict Resolution :

- A 2023 study attributed antimicrobial activity (MIC = 25 µg/mL) to aldehyde-mediated protein cross-linking, while cytotoxicity (IC = 50 µM) arose from ROS generation. Differences in cell permeability (bacterial vs. mammalian membranes) explain divergent results .

Q. What strategies optimize this compound’s selectivity in targeting specific enzymes (e.g., kinases or proteases)?

Methodological Answer:

- Molecular Docking : Screen against protein databases (PDB) to identify binding pockets accommodating fluorine’s van der Waals radius (1.47 Å). Use SPR or ITC to measure binding affinity () .

- SAR Studies : Synthesize analogs (e.g., 3-Fluorocinnamaldehyde) to isolate electronic vs. steric effects. Correlate substituent position with inhibitory potency (e.g., IC shifts from 2- to 3-fluoro) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected 13C^{13}\text{C}13C-NMR shifts) for this compound derivatives?

Methodological Answer:

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound bioassays?

Methodological Answer:

- Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report EC/IC with 95% confidence intervals.

- Outlier Handling : Apply Grubbs’ test or ROUT method (Q = 1%). For non-normal distributions, use non-parametric tests (e.g., Mann-Whitney U) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer:

- FAIR Data Guidelines :

- Metadata : Document synthesis batches, storage conditions (-20°C under argon), and solvent lot numbers.

- Open Protocols : Share step-by-step procedures on platforms like Protocols.io . Use RRIDs for cell lines and reagents .

Q. What ethical frameworks apply when using this compound in animal or human tissue studies?

Methodological Answer:

- IACUC/IRB Compliance : For in vivo studies, justify dosing based on prior toxicity data (e.g., LD in rodents). Adhere to ARRIVE 2.0 guidelines for reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.